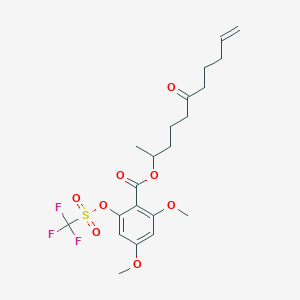![molecular formula C10H8F3NO3 B030623 N-[4-(三氟甲基)苯甲酰]甘氨酸 CAS No. 89035-91-6](/img/structure/B30623.png)
N-[4-(三氟甲基)苯甲酰]甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Trifluoromethyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol This compound is a derivative of glycine, where the amino group is acylated with 4-(trifluoromethyl)benzoic acid
科学研究应用
N-[4-(Trifluoromethyl)benzoyl]glycine has several scientific research applications:
Metabolism and Biochemical Pharmacology: It is used to study the metabolism of substituted benzoic acids, particularly through glycine conjugation reactions.
Organic Nonlinear Optical Materials: The compound’s derivatives are explored for their potential in creating organic nonlinear optical materials, useful in photonics and optoelectronics.
Antibacterial Applications: Some derivatives exhibit antibacterial properties, making them potential candidates for developing new antibacterial agents.
Biotechnological Applications: The enzyme glycine N-acyltransferase, involved in the metabolism of this compound, has been expressed and purified for various biotechnological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine typically involves the acylation of glycine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for N-[4-(Trifluoromethyl)benzoyl]glycine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: N-[4-(Trifluoromethyl)benzoyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an N-substituted derivative of the original compound.
作用机制
The mechanism of action of N-[4-(Trifluoromethyl)benzoyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized through glycine conjugation reactions, which are significant in the metabolism of substituted benzoic acids. This process involves the enzyme glycine N-acyltransferase, which catalyzes the conjugation of glycine with the benzoic acid derivative.
相似化合物的比较
4-(Trifluoromethyl)benzoic acid: This compound is structurally similar but lacks the glycine moiety.
4-(Trifluoromethyl)benzoyl chloride: This is a precursor in the synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine.
4-(Trifluoromethyl)aniline: Another related compound with a trifluoromethyl group attached to an aniline moiety.
Uniqueness: N-[4-(Trifluoromethyl)benzoyl]glycine is unique due to its combination of the trifluoromethyl group and the glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in studying metabolic pathways and developing new materials.
属性
IUPAC Name |
2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJCHNAUGZKFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367924 |
Source


|
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89035-91-6 |
Source


|
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)





